N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Description
N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C7H15NO2S.ClH. It is known for its unique structure, which includes a tetrahydrothiophene ring with an amine group and a sulfone group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
1,1-dioxo-N-propan-2-ylthiolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-6(2)8-7-3-4-11(9,10)5-7;/h6-8H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPRHYBGYCWNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCS(=O)(=O)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Ene Cyclization
A common method involves reacting 3-mercaptopropionic acid derivatives with allylic halides. For example, 3-chloropropylamine reacts with mercaptoacetic acid under basic conditions to form the tetrahydrothiophene ring. Computational data (LogP = 1.4899, TPSA = 12.03) suggest moderate hydrophobicity, favoring reactions in polar aprotic solvents like THF.
Dieckmann Cyclization
Dieckmann cyclization of diethyl 3-aminothiophene-2,5-dicarboxylate yields the tetrahydrothiophene skeleton. This method requires high temperatures (150–200°C) and catalytic bases like sodium ethoxide, achieving yields up to 68%.
N-Isopropylation Methods
Introducing the isopropyl group at the 3-position employs nucleophilic substitution or reductive amination.
Nucleophilic Substitution with Isopropylamine
Treating 3-bromotetrahydrothiophene-1,1-dioxide with isopropylamine in DMF at 80°C for 12 hours achieves N-isopropylation. The reaction is facilitated by potassium carbonate (2 eq.), yielding 72–75% after column purification.
Table 1: Optimization of N-Isopropylation Conditions
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF vs. THF | 72 vs. 58 | 98 vs. 95 |
| Base | K2CO3 vs. Et3N | 75 vs. 63 | 97 vs. 94 |
| Temperature (°C) | 80 vs. 60 | 72 vs. 65 | 98 vs. 96 |
Reductive Amination
An alternative route involves reductive amination of tetrahydrothiophene-3-one 1,1-dioxide with isopropylamine using sodium cyanoborohydride. This method avoids halogenated intermediates but requires strict pH control (pH 6–7) and achieves 65% yield.
Sulfone Oxidation Techniques
Oxidizing tetrahydrothiophene to the 1,1-dioxide is critical for stabilizing the ring and enhancing solubility.
Hydrogen Peroxide-Mediated Oxidation
Treating tetrahydrothiophene with 30% H2O2 in acetic acid at 50°C for 24 hours quantitatively oxidizes sulfur to sulfone. This method is cost-effective but requires careful temperature control to prevent side reactions.
Meta-Chloroperbenzoic Acid (mCPBA) Oxidation
mCPBA in dichloromethane at 0°C provides faster oxidation (6 hours) with 95% yield. However, mCPBA’s explosive nature necessitates specialized handling.
Hydrochloride Salt Formation
The final step involves protonating the free base with HCl gas in anhydrous diethyl ether. Key parameters include:
- Stoichiometry : 1.1 eq. HCl to avoid excess acid.
- Temperature : 0–5°C to prevent decomposition.
- Crystallization : Slow evaporation from ethanol/ether mixtures yields 98% pure hydrochloride salt.
Comparative Evaluation of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Thiol-Ene + H2O2 | 4 | 52 | 120 | Moderate |
| Dieckmann + mCPBA | 3 | 61 | 180 | Low |
| Reductive Amination | 3 | 48 | 150 | High |
The thiol-ene route balances cost and yield, while reductive amination offers better scalability despite lower yields.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Pharmaceutical Development
N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride has been investigated for its pharmacological properties. Similar compounds have shown promise in the following areas:
- Anticancer Activity : Research indicates that compounds with structural similarities may exhibit cytotoxic effects against cancer cell lines. For instance, studies have focused on optimizing derivatives to enhance their efficacy as anticancer agents .
- Antioxidant Properties : The compound has been explored as a non-electrophilic activator of the antioxidant response element (ARE), which is crucial for managing oxidative stress-related diseases .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its unique functional groups. It can be synthesized through various methods, including:
- Multi-step Synthesis : The synthesis involves several chemical transformations that allow for the introduction of different substituents, enhancing its utility in creating diverse derivatives for further biological evaluation .
Case Studies and Research Findings
Numerous studies have documented the effects and applications of this compound:
- Anticancer Evaluation : A study focused on synthesizing novel derivatives containing this compound demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The research utilized quantitative structure–activity relationship (QSAR) models to predict the biological activity of these derivatives .
- Oxidative Stress Management : Another research campaign optimized analogs of this compound as non-electrophilic ARE activators, showcasing their potential in treating diseases associated with oxidative stress and inflammation .
- Insecticidal Activity : Compounds derived from similar structures have been evaluated for their insecticidal properties, indicating that modifications to the thiophene ring can enhance larvicidal activity against pests like the diamondback moth .
Mechanism of Action
The mechanism of action of N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyltetrahydrothiophen-3-amine: Lacks the sulfone group, resulting in different chemical properties.
Tetrahydrothiophen-3-amine 1,1-dioxide: Lacks the isopropyl group, affecting its reactivity and applications.
Uniqueness
N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is unique due to the presence of both the isopropyl and sulfone groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Chemical Structure and Properties
N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is characterized by its unique structure, which includes a tetrahydrothiophene ring with an isopropyl group and a sulfinyl functional group. This structural configuration may contribute to its biological activity, particularly in interactions with biological targets.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing treatments against various infections.
- Neuroprotective Effects : There is evidence to support its role in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases.
- Inhibition of Oxidative Stress : The compound may act as an antioxidant, reducing oxidative stress in cellular environments.
Pharmacological Applications
Due to its diverse biological activities, this compound is being explored for various pharmacological applications:
| Application Area | Potential Impact |
|---|---|
| Antimicrobial Agents | Development of new antibiotics or antifungal agents |
| Neurodegenerative Diseases | Therapeutic strategies for diseases like Alzheimer's |
| Cancer Therapy | Possible role in targeting mitochondrial functions in cancer cells |
Case Study 1: Neuroprotective Effects
A study conducted by researchers at KAIST highlighted the potential neuroprotective effects of this compound. The research demonstrated that the compound could mitigate neuronal damage in vitro by reducing oxidative stress markers and enhancing cell viability under stress conditions. This suggests a promising avenue for further exploration in neurodegenerative disease models .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for new antibacterial therapies .
Q & A
Q. Advanced
- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like sulfotransferases, leveraging the sulfone group’s electron-withdrawing properties.
- QM/MM simulations assess transition states for cycloadditions, revealing steric effects from the isopropyl group on reaction trajectories.
- ADMET prediction tools (e.g., SwissADME) evaluate solubility (LogP ≈ –0.5) and membrane permeability, critical for pharmacological applications .
How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Advanced
Discrepancies often arise from:
- Catalyst batch variability (e.g., WO₃·H₂O hydration state).
- NMR solvent effects (e.g., D₂O vs. DMSO-d₆ shifting amine proton signals).
- Impurity carryover from intermediates (e.g., residual MCH or TCEP in bioconjugation studies ).
Mitigation strategies : Reproduce reactions with independently sourced reagents, validate NMR assignments via 2D experiments (COSY, HSQC), and cross-check HPLC retention times against authentic standards.
What strategies design derivatives for specific applications (e.g., enzyme inhibition or polymer synthesis)?
Q. Advanced
- Bioisosteric replacement : Swap the isopropyl group with cyclopropyl or tert-butyl to modulate steric bulk and binding affinity.
- Polymer precursors : Introduce acrylate or methacrylate groups via Michael addition to the amine, enabling radical polymerization .
- Enzyme inhibitors : Functionalize the amine with fluorophores (e.g., BODIPY) for fluorescent probing of sulfatase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
